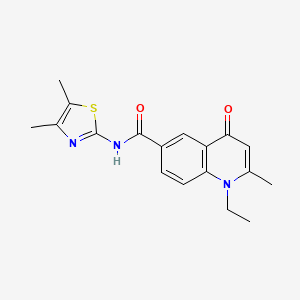
N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTT Formazan, also known as 1-(4,5-Dimethylthiazol-2-yl)-3,5-diphenylformazan or Thiazolyl blue formazan, is a compound used in biological research . It has a molecular weight of 335.43 .
Synthesis Analysis
While specific synthesis methods for “N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide” are not available, related compounds such as thiazolidin-2,4-dione derivatives have been synthesized and evaluated for their antioxidant, anticancer, and antimicrobial potential .Molecular Structure Analysis
The molecular structure of MTT Formazan involves a tetrazolium ring, which is reduced to formazan in living cells . This reduction is a key aspect of the MTT assay, a colorimetric assay for assessing cell metabolic activity .Chemical Reactions Analysis
In the MTT assay, the tetrazolium dye MTT is reduced to its insoluble formazan, which has a purple color . This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes .Physical and Chemical Properties Analysis
MTT Formazan is a yellow tetrazole that is reduced to purple formazan in living cells . The absorbance of this colored solution can be quantified by measuring at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer .Applications De Recherche Scientifique
Antimicrobial Activity
A study explored the synthesis of compounds incorporating quinazolinone and thiazolidinone structures, displaying potential as antimicrobial agents against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest a broad spectrum of antimicrobial activity, highlighting the potential of such compounds in addressing drug-resistant infections (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Another area of research has focused on the synthesis of quinazolinone derivatives with modified side chains and heterocycles, which have been evaluated for antitumor properties. These compounds have shown promising results in in vitro and in vivo models, suggesting potential applications in cancer therapy. Modifications in the quinazolinone structure have led to variations in cytotoxicity, offering insights into the structure-activity relationships that govern the antitumor efficacy of these compounds (Bu et al., 2001).
Anticonvulsant Activity
Research into novel 4-quinazolinone derivatives has also indicated their potential as anticonvulsant agents. By incorporating various amino acids into the quinazolinone structure, researchers have developed compounds with enhanced bioavailability and significant anticonvulsant activity, surpassing that of some reference drugs in efficacy. These findings open avenues for the development of new anticonvulsant medications, with quinazolinone derivatives serving as a valuable scaffold for further exploration (Noureldin et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-5-21-10(2)8-16(22)14-9-13(6-7-15(14)21)17(23)20-18-19-11(3)12(4)24-18/h6-9H,5H2,1-4H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDYZLMTWPPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-cyclopentyl-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2702949.png)
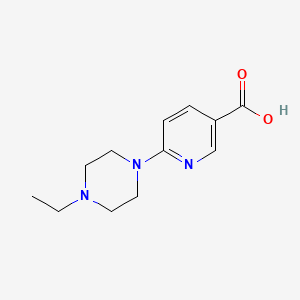
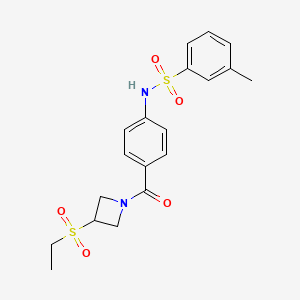
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2702955.png)
![2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2702956.png)
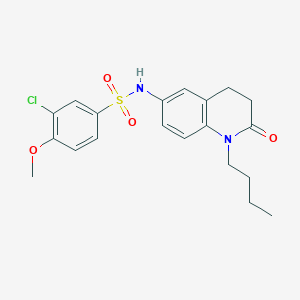

![Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702959.png)

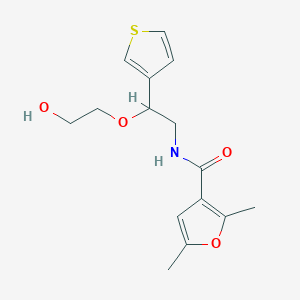
![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)


